4-(But-3-en-2-yl)thiomorpholine-3-carboxylic acid 4-(But-3-en-2-yl)thiomorpholine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17225310
InChI: InChI=1S/C9H15NO2S/c1-3-7(2)10-4-5-13-6-8(10)9(11)12/h3,7-8H,1,4-6H2,2H3,(H,11,12)
SMILES:
Molecular Formula: C9H15NO2S
Molecular Weight: 201.29 g/mol

4-(But-3-en-2-yl)thiomorpholine-3-carboxylic acid

CAS No.:

Cat. No.: VC17225310

Molecular Formula: C9H15NO2S

Molecular Weight: 201.29 g/mol

* For research use only. Not for human or veterinary use.

4-(But-3-en-2-yl)thiomorpholine-3-carboxylic acid -

Specification

Molecular Formula C9H15NO2S
Molecular Weight 201.29 g/mol
IUPAC Name 4-but-3-en-2-ylthiomorpholine-3-carboxylic acid
Standard InChI InChI=1S/C9H15NO2S/c1-3-7(2)10-4-5-13-6-8(10)9(11)12/h3,7-8H,1,4-6H2,2H3,(H,11,12)
Standard InChI Key ILKLCHZOKCCZGF-UHFFFAOYSA-N
Canonical SMILES CC(C=C)N1CCSCC1C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a six-membered thiomorpholine ring (containing one sulfur and one nitrogen atom) substituted at position 4 with a but-3-en-2-yl group and at position 3 with a carboxylic acid group. The IUPAC name, 4-but-3-en-2-ylthiomorpholine-3-carboxylic acid, reflects this substitution pattern.

Table 1: Structural and Identifier Data

PropertyValueSource
CAS Number1544096-44-7
Molecular FormulaC₉H₁₅NO₂S
Molecular Weight201.29 g/mol
SMILESCC(C=C)N1CCSCC1C(=O)O
InChIKeyILKLCHZOKCCZGF-UHFFFAOYSA-N

The thiomorpholine core confers conformational flexibility, while the unsaturated butenyl group introduces reactivity toward electrophilic addition or cycloaddition .

Synthesis and Characterization

Table 2: Representative Photoredox Synthesis Conditions

ParameterOptimal Value
PhotocatalystRu(bpy)₃²⁺
SolventDichloromethane (CH₂Cl₂)
BaseDIPEA
Light SourceVisible Light (450 nm)
Reaction Time24 hours

Traditional Heterocyclic Synthesis

Conventional methods likely involve:

  • Thiomorpholine Ring Formation: Cyclization of β-amino thiols with aldehydes or ketones.

  • Substituent Introduction: Alkylation at position 4 using but-3-en-2-yl halides.

  • Carboxylic Acid Functionalization: Oxidation of hydroxymethyl groups or hydrolysis of nitriles.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate the thiomorpholine scaffold and substituent positions.

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 201.29.

  • Infrared Spectroscopy (IR): Carboxylic acid C=O stretch (~1700 cm⁻¹) and S-C-N vibrations (600–800 cm⁻¹).

Physicochemical Properties

Stability and Solubility

While experimental data are sparse, thiomorpholine derivatives generally exhibit:

  • Moderate Water Solubility: Due to the carboxylic acid group.

  • Lipophilicity: LogP ~1.5–2.5 (estimated), influenced by the butenyl group.

Thermal Properties

No melting or boiling points are reported, but analogous compounds decompose above 200°C .

Biological Activity and Hypothetical Applications

Anticancer Mechanisms

The butenyl group may enable Michael addition to cellular thiols, inhibiting redox-sensitive proteins like thioredoxin reductase.

Table 3: Comparative Bioactivity of Thiomorpholine Derivatives

CompoundActivity (IC₅₀)Target Organism/Cell Line
N-Boc-thiomorpholine-3-COOH12 µM (Antibacterial)S. aureus
4-Methylthiomorpholine8 µM (Cytotoxic)HeLa Cells

Drug Delivery Applications

The carboxylic acid group facilitates conjugation to nanoparticles or polymers, enhancing bioavailability.

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